molecular formula C19H18ClN3O3 B14989390 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B14989390
M. Wt: 371.8 g/mol
InChI Key: FLJHBQJKKSKBED-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorinated phenoxy group, a methylphenyl group, and an oxadiazole ring, making it a subject of interest for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a methylphenyl oxadiazole derivative under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure regulation, and the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-4-6-14(7-5-11)17-18(23-26-22-17)21-19(24)13(3)25-15-8-9-16(20)12(2)10-15/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

FLJHBQJKKSKBED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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